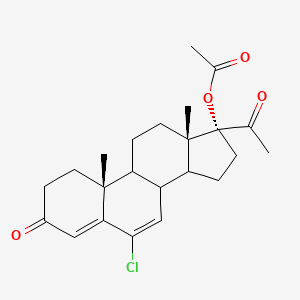

Chlormadinone acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Ulobetasolpropionat umfasst mehrere Schritte, beginnend mit einem steroidalen Vorläufer. Zu den wichtigsten Schritten gehören Fluorierungs-, Chlorierungs- und Veresterungsreaktionen. Die industriellen Produktionsverfahren sind proprietär, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Ulobetasolpropionat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Hydroxylgruppen auftreten, die im Molekül vorhanden sind.

Reduktion: Die Ketongruppen in der Struktur können zu sekundären Alkoholen reduziert werden.

Substitution: Halogenatome im Molekül können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Hormonal Therapy and Contraception

Chlormadinone Acetate in Hormone Replacement Therapy (HRT)

CMA is utilized in HRT due to its progestogenic properties, which are approximately one-third stronger than those of natural progesterone. It plays a crucial role in counteracting the effects of estrogen on the endometrium, thereby preventing hyperplasia. CMA has been effectively used alone or in combination with estrogen (ethinyl estradiol) for contraception since 1999. Clinical studies have demonstrated its efficacy and tolerability, making it a preferred choice for women at risk of arterial complications .

Table 1: Efficacy and Tolerability of this compound in HRT

Anti-Androgenic Applications

This compound in Prostate Cancer Treatment

CMA has gained attention for its anti-androgenic properties, particularly in treating prostate cancer. A multicenter randomized controlled trial indicated that low-dose CMA significantly improved the persistence of active surveillance in patients with low-risk prostate cancer compared to placebo. The study reported a persistence rate of 75.5% in the CMA group versus 50.1% in the placebo group over three years .

Table 2: Persistence Rates in Prostate Cancer Active Surveillance

| Group | Persistence Rate at 2 Years (%) | Persistence Rate at 3 Years (%) |

|---|---|---|

| Chlormadinone | 83.0 | 75.5 |

| Placebo | 58.9 | 50.1 |

Dermatological Applications

This compound for Dermatological Disorders

CMA has been employed to manage various dermatological conditions associated with hyperandrogenism, such as acne and hirsutism. A study involving patients with polycystic ovary syndrome (PCOS) demonstrated that treatment with ethinyl estradiol combined with CMA resulted in significant improvements in acne lesions and hirsutism after six months .

Case Studies: Dermatological Outcomes with CMA

- Case Study 1: A patient with PCOS experienced a marked reduction in acne lesions after six months of treatment with ethinyl estradiol/CMA.

- Case Study 2: Another patient diagnosed with idiopathic hirsutism reported decreased hair growth following CMA treatment.

Odontogenic Differentiation

Recent research has explored the effects of CMA on odontogenic differentiation and mineralization of human dental pulp cells. The findings suggest that CMA enhances the expression of odontogenic marker genes and promotes mineralization through the ERK signaling pathway, indicating potential applications in dental regenerative therapies .

Table 3: Effects of this compound on Dental Cell Differentiation

| Treatment Concentration (μM) | ALP Activity Increase (%) | Mineralized Nodule Formation |

|---|---|---|

| 0.1 | Significant | Yes |

| 1 | Significant | Yes |

| 10 | Significant | Yes |

Wirkmechanismus

Ulobetasol propionate exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals, leading to decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation . The molecular targets and pathways involved include changes in gene expression that result in multiple downstream effects over hours to days .

Vergleich Mit ähnlichen Verbindungen

Ulobetasolpropionat ist strukturell mit anderen starken Kortikosteroiden wie Clobetasolpropionat verwandt. Während beide Verbindungen bei der Behandlung schwerer entzündlicher Erkrankungen sehr wirksam sind, wird Ulobetasolpropionat aufgrund seiner etwas höheren Potenz und längeren Wirkdauer oft bevorzugt . Andere ähnliche Verbindungen sind Diflorasondiacetat und Betamethasondipropionat, die ebenfalls zur Klasse der Glukokortikoidkortikosteroide gehören .

Eigenschaften

CAS-Nummer |

302-22-7 |

|---|---|

Molekularformel |

C23H29ClO4 |

Molekulargewicht |

404.9 g/mol |

IUPAC-Name |

[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1 |

InChI-Schlüssel |

QMBJSIBWORFWQT-GDMUWPLKSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Isomerische SMILES |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Aussehen |

Solid powder |

Color/Form |

Crystals from menthanol or ether White to light-yellow...crystals |

melting_point |

212-214 °C |

Key on ui other cas no. |

302-22-7 8065-91-6 |

Piktogramme |

Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

In double-distilled water, 0.16 mg/L Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Chlormadinon Acetate Chlormadinone Chlormadinone Acetate Chlormadinone Acetate, (9 beta,10 alpha)-Isomer Neo Eunomin Neo-Eunomin NeoEunomin Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro- |

Dampfdruck |

3.22X10-9at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlormadinone acetate?

A1: this compound primarily acts as an anti-androgen by binding to androgen receptors, thus preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). [, , ] This, in turn, inhibits the androgenic effects on target tissues like the prostate and seminal vesicles. [, , ]

Q2: How does this compound affect ovulation?

A2: Research suggests that this compound blocks ovulation by acting on the central nervous system, specifically at a site above the median eminence. [, ] This action disrupts the typical hormonal cascade that leads to ovulation.

Q3: What is the effect of this compound on the levels of Luteinizing Hormone (LH)?

A4: this compound has been shown to suppress the mid-cycle surge of LH, a key event in the ovulation process. [, ] This suppression contributes to its contraceptive effect.

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H29ClO4, and its molecular weight is 404.93 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of this compound?

A5: Key spectroscopic data for this compound include:

- UV Spectrum: λmax = 283.5 nm []

- IR Spectrum: Consistent with the structure of this compound and comparable to the Japanese Pharmacopoeia Reference Standard. []

- Optical Rotation: [α]20D = -13.0 degrees []

Q6: Describe the absorption and distribution of this compound in the body.

A7: this compound is well-absorbed following oral administration. [, , ] It exhibits a longer half-life compared to natural progesterone, indicating a slower elimination rate. [] Studies in rats indicate significant accumulation in the liver and fatty tissues. []

Q7: How is this compound metabolized and excreted?

A8: this compound undergoes metabolism primarily in the liver. [, ] Studies in guinea pigs identified various metabolites, including hydroxylated forms and dechlorinated derivatives. [] It's important to note that the metabolic profile may vary across species. Elimination occurs primarily through urine and feces. [, ]

Q8: Does this compound interact with drug-metabolizing enzymes?

A9: Studies suggest that this compound can inhibit specific UDP-Glucuronosyltransferases (UGT), particularly UGT1A3 and UGT2B7, which are involved in the metabolism of various drugs. []

Q9: What are the main clinical applications of this compound?

A9: this compound is primarily used for:

- Contraception: It is a progestogen-only contraceptive, offering an alternative for women who cannot tolerate estrogen-containing contraceptives. [, , , , ]

- Treatment of Gynecological Conditions: It is employed in managing conditions like heavy menstrual bleeding, endometriosis, and symptoms associated with benign prostatic hyperplasia (BPH). [, , , , ]

Q10: How effective is this compound in reducing prostate volume in BPH?

A11: Studies indicate that this compound effectively reduces prostate volume in BPH, particularly when combined with alpha-blockers like Tamsulosin. [] The combination therapy shows promising results in alleviating obstructive symptoms. []

Q11: What are the potential side effects associated with this compound?

A13: Common side effects reported with this compound include menstrual irregularities (e.g., breakthrough bleeding, amenorrhea), breast tenderness, and mood changes. [, , , , , ]

Q12: Are there any concerns regarding the long-term safety of this compound?

A14: While generally considered safe, long-term use of this compound, like other hormonal therapies, requires careful monitoring. [, ] Studies are ongoing to fully understand any potential long-term effects.

Q13: Does this compound exhibit any clinically significant drug interactions?

A15: As mentioned earlier, this compound can inhibit specific UGT enzymes, potentially affecting the metabolism of co-administered drugs that are substrates of these enzymes. [] This could lead to altered drug levels and potential toxicity.

Q14: Has resistance to this compound been reported?

A16: While not directly comparable to antimicrobial resistance, the phenomenon of "antiandrogen withdrawal syndrome" has been observed in prostate cancer patients treated with this compound. [] In this case, discontinuation of the drug, rather than continued exposure, paradoxically leads to a decrease in PSA levels and potential clinical improvement.

Q15: What analytical methods are commonly employed for the quantification of this compound?

A17: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is widely used for quantifying this compound in biological samples. [, , , ]

Q16: What are the critical considerations for the quality control of this compound formulations?

A18: Quality control measures for this compound formulations focus on ensuring the drug's purity, stability, and accurate dosage. [] This includes stringent testing for impurities, monitoring degradation products, and verifying content uniformity within the final dosage forms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.